molecular formula C25H24N2O4S B2447120 3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine CAS No. 895642-91-8

3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine

Cat. No.: B2447120
CAS No.: 895642-91-8
M. Wt: 448.54
InChI Key: BTOGPZVKMBTXOD-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine is a useful research compound. Its molecular formula is C25H24N2O4S and its molecular weight is 448.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

The development of new compounds with potential biological activities often involves the synthesis and analysis of their structure and properties. For instance, the synthesis of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives demonstrates the Michael addition reactions' capability to produce compounds with improved solubility and potential anti-inflammatory activities (Yue Sun et al., 2019). Similarly, the reaction of isatins with 6-amino uracils and isoxazoles highlights a green chemistry approach for synthesizing novel quinoline scaffolds, showcasing the versatility of these reactions in producing complex molecules with high regioselectivity and excellent yields (N. Poomathi et al., 2015).

Biological Activity and Applications

The exploration of substituted quinolines and related compounds for their biological activities is a significant area of research. Compounds like various substituted dihydrobenzo[h]quinazolin-2-amines have shown promising anti-tubercular activity against Mycobacterium tuberculosis, revealing the potential of these compounds in treating infectious diseases (Hardesh K. Maurya et al., 2013). Moreover, the study of amide derivatives on anion coordination presents insights into the molecular structures' interaction mechanisms, which can inform the design of more effective compounds (D. Kalita & J. Baruah, 2010).

Synthetic Methodology and Chemical Reactions

Innovative synthetic methodologies for producing quinoline derivatives, such as the synthesis of novel quinoxaline sulfonamides with antibacterial activity, demonstrate the importance of green chemistry and catalyst-free conditions in modern synthetic organic chemistry. These methods provide efficient routes to biologically active compounds with potential applications in medicine and agriculture (S. Alavi et al., 2017).

Antioxidant Properties

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4S/c1-3-31-20-13-14-23-22(15-20)25(27-16-18-9-11-19(30-2)12-10-18)24(17-26-23)32(28,29)21-7-5-4-6-8-21/h4-15,17H,3,16H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGPZVKMBTXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.